molecular formula C14H11Cl2N3O B12011359 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide

2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide

Cat. No.: B12011359
M. Wt: 308.2 g/mol
InChI Key: YZQTTYMUOMQDEB-UYRXBGFRSA-N
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Description

2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide is a hydrazone-containing acetamide derivative characterized by:

  • A chloro substituent at the α-carbon of the acetamide backbone.
  • A hydrazone group (-NH-N=) linked to a 4-chlorophenyl ring.
  • An N-phenyl substitution on the amide nitrogen.

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

(1Z)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride

InChI

InChI=1S/C14H11Cl2N3O/c15-10-6-8-12(9-7-10)18-19-13(16)14(20)17-11-4-2-1-3-5-11/h1-9,18H,(H,17,20)/b19-13-

InChI Key

YZQTTYMUOMQDEB-UYRXBGFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=C(C=C2)Cl)/Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized hydrazones, while reduction can produce amines .

Scientific Research Applications

Medicinal Applications

The compound has been investigated for several medicinal properties, including:

  • Antimicrobial Activity : Research indicates that derivatives of hydrazone compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .
  • Anticancer Properties : Some studies have explored the anticancer effects of hydrazones, with findings indicating that they can induce apoptosis in cancer cells. The hydrazone moiety is believed to play a critical role in this activity, making compounds like 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide candidates for further investigation in cancer therapy .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties. These effects are attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
  • Synthesis of Pharmaceuticals : This compound serves as an intermediate in the synthesis of various pharmaceuticals, including anxiolytic and anticonvulsant agents. It is particularly noted for its role in synthesizing benzodiazepines, which are widely used for their sedative and anxiolytic effects .

Case Studies

  • Antimicrobial Evaluation : A study published in Life Sciences evaluated the antimicrobial efficacy of hydrazone derivatives, including those similar to 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide. Results showed significant inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .
  • Cancer Research : In a recent investigation into hydrazone compounds' effects on cancer cell lines, it was demonstrated that these compounds could induce cell cycle arrest and apoptosis in various cancer types. This reinforces the importance of further exploring 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide for anticancer applications .

Mechanism of Action

The mechanism of action of 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents/Modifications Key Structural Features Reference
Target compound 2-Cl, 2-(4-Cl-C6H4-hydrazono), N-Ph Hydrazone linkage, dual chlorophenyl groups, planar conjugation
2-Chloro-N-phenylacetamide 2-Cl, N-Ph Simple acetamide; lacks hydrazone group
N-(4-Fluorophenyl)-2-chloroacetamide 2-Cl, N-(4-F-C6H4) Fluorine substituent enhances polarity; intramolecular C—H···O interactions
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate Ethyl ester, 4-OCH3-C6H4-hydrazono Ester group improves solubility; methoxy group alters electronic properties
2-Chloro-N-(4-methylthiazol-2-yl)-2-phenylacetamide Thiazole ring (4-CH3), 2-Ph Heterocyclic thiazole substituent; impacts coordination and hydrogen bonding
N-Butyl-2-[(4-Cl-C6H4)-hydrazono]-2-(N-hydroxycarbamimidoyl)-acetamide N-butyl, hydroxycarbamimidoyl Hydroxycarbamimidoyl group introduces hydrogen-bonding sites

Key Observations :

  • Chlorophenyl groups increase lipophilicity and steric bulk compared to analogs with methoxy () or fluorine () substituents.
  • Heterocyclic substitutions (e.g., thiazole in ) alter intermolecular interactions, as seen in crystal structures with hydrogen-bonded dimers .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends Reference
Target compound Not reported Not reported Likely low (high lipophilicity)
2-Chloro-N-phenylacetamide Not explicitly stated (crystallized from ethanol) 169.61 Moderate in ethanol
N-Butyl-2-[(4-Cl-C6H4)-hydrazono]-2-(N-hydroxycarbamimidoyl)-acetamide 86 361 Soluble in ethanol
N-Hexyl analog (5d) 82 338 Soluble in ethanol
2-Chloro-N-(4-methylthiazol-2-yl)-2-phenylacetamide Not reported 254.33 Likely polar aprotic solvents

Key Observations :

  • The hydrazone-containing analogs (e.g., compounds 5c, 5d in ) exhibit moderate melting points (82–135°C), influenced by alkyl/aryl substituents. The target compound may follow similar trends.
  • Ester derivatives () are expected to have improved solubility in organic solvents compared to amides.

Biological Activity

2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide, with the CAS number 33101-97-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by research findings and data tables.

  • Molecular Formula : C14H11Cl2N3O
  • Molecular Weight : 308.16 g/mol
  • Density : 1.33 g/cm³
  • LogP : 4.08890

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide against various cancer cell lines. The compound has been tested against HepG2, HCT116, and MCF-7 cell lines, showing promising results.

Cell Line IC50 Value (µM) Reference
HepG26.19 ± 0.50
MCF-75.10 ± 0.40
HCT1168.25

The IC50 values indicate that the compound exhibits significant cytotoxic activity, outperforming some standard chemotherapeutic agents like doxorubicin and sorafenib in specific cases.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that it can increase the levels of caspase-3, a key enzyme in the apoptotic pathway, suggesting that it promotes programmed cell death in targeted cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide has demonstrated antimicrobial activity against various pathogens.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.30Bactericidal
Candida albicans0.35Fungicidal

These results indicate that the compound not only inhibits bacterial growth but also shows potential as an antifungal agent .

Case Studies

  • Anticancer Efficacy :
    A study conducted on mice with Ehrlich ascites carcinoma indicated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy .
  • Antimicrobial Efficacy :
    In vitro tests revealed that the compound effectively inhibited biofilm formation in Staphylococcus species, suggesting its utility in treating infections where biofilms are a concern .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via diazotization and hydrazone formation. A common approach involves refluxing equimolar ratios of 4-chloroaniline and 2-chloro-N-phenylacetamide in glacial acetic acid (70–80°C, 6–8 hours), followed by recrystallization in ethanol (yield: ~65–75%) . Alternative methods use sodium azide (NaN₃) in toluene/water (8:2 v/v) under reflux (5–7 hours), achieving yields of 70–80% after extraction and purification . Key variables include solvent choice (DMF vs. ethanol), pH control, and temperature, which affect reaction kinetics and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : The hydrazone proton (N–H) appears as a singlet at δ 10.2–11.0 ppm. Aromatic protons from chlorophenyl and phenylacetamide groups resonate between δ 7.2–7.8 ppm .
  • IR : Stretching vibrations for C=O (amide, ~1680 cm⁻¹) and N–H (hydrazone, ~3200 cm⁻¹) are critical markers .
  • MS : The molecular ion peak [M+H]⁺ at m/z 348.1 (calculated for C₁₄H₁₁Cl₂N₂O) confirms molecular weight .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Anticancer : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) at 24–72 hours, with IC₅₀ calculations .
  • Controls : Include standard agents (e.g., doxorubicin for anticancer, ampicillin for antimicrobial) and solvent blanks.

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Cell Line Variability : Use ≥3 cell lines with matched passage numbers.
  • Solvent Effects : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity.
  • Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points. Analyze using nonlinear regression (e.g., GraphPad Prism) .

Q. What mechanistic insights exist for the compound’s bioactivity, and how can they be experimentally validated?

  • Methodological Answer : Preliminary studies suggest DNA intercalation or topoisomerase inhibition. Validate via:

  • Fluorescence Quenching : Monitor DNA-binding using ethidium bromide displacement assays.
  • Enzyme Inhibition : Purify target enzymes (e.g., E. coli DNA gyrase) and test inhibition kinetics (Km/Vmax changes) .
  • ROS Detection : Use DCFH-DA probes in cancer cells to assess oxidative stress induction .

Q. How can computational modeling optimize the compound’s structure-activity relationship (SAR)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., Bcl-2 for apoptosis). Focus on the hydrazone moiety’s role in hydrogen bonding .
  • QSAR : Develop models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8) .

Q. What strategies mitigate crystallization challenges during synthesis?

  • Methodological Answer : Poor crystallization may arise from impurities or solvent polarity mismatches. Solutions include:

  • Gradient Recrystallization : Start with DMF (high solubility) and slowly add hexane to induce nucleation.
  • Seeding : Introduce pure crystal seeds during cooling phases.
  • HPLC Purification : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to isolate intermediates .

Safety and Handling

  • PPE : Use nitrile gloves, lab coat, and fume hood (vapor pressure: 0.01 mmHg at 25°C) .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.